molecular formula C21H20F3N5O2 B2405330 N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1251564-11-0

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide

Cat. No. B2405330
CAS RN: 1251564-11-0
M. Wt: 431.419
InChI Key: DFKBMZVQYLECMN-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, including the compound , serve as flexible bidentate N,N-ligands. Researchers widely apply them in supramolecular chemistry . These ligands can form coordination complexes with metal ions, leading to interesting host-guest interactions, self-assembly, and molecular recognition.

Catalysis

The compound’s structure suggests potential catalytic applications. Bis(pyridin-2-yl)amine-based ligands have been employed in various catalytic processes . Their coordination to transition metals can enhance reactivity, selectivity, and stability. Investigating this compound’s catalytic behavior could yield valuable insights.

Ion Sensing

Bis(pyridin-2-yl)amine derivatives are known for their ion-sensing properties . These ligands can selectively bind to specific metal ions or other charged species. Researchers have explored their use in developing ion-selective sensors for environmental monitoring or biomedical applications.

Luminescent Properties

Metal complexes formed with bis(pyridin-2-yl)amine-based ligands often exhibit luminescence . These properties are relevant for designing molecular probes, imaging agents, and optoelectronic materials. Investigating the fluorescence behavior of the compound could be worthwhile.

Cytotoxic Activity

Some metal complexes derived from bis(pyridin-2-yl)amine ligands show cytotoxic effects . Understanding the interaction between this compound and biological targets could contribute to drug development or cancer research.

DNA Binding

Bis(pyridin-2-yl)amine-based ligands have been explored for their ability to bind with DNA molecules . Investigating whether this compound interacts with DNA and understanding its binding mode could have implications in medicinal chemistry and gene therapy.

Electronic Properties and Solubility

The trifluoromethyl group in the compound’s structure affects its electronic properties, solubility, and lipophilicity . Researchers often modify ligands to fine-tune these properties for specific applications.

properties

IUPAC Name

N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c22-21(23,24)14-5-6-18(26-11-14)28-7-9-29(10-8-28)19(30)13-27-20(31)16-12-25-17-4-2-1-3-15(16)17/h1-6,11-12,25H,7-10,13H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBMZVQYLECMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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